(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol
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Overview
Description
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with fluoro, methoxy, and methyl groups, along with a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the fluoro, methoxy, and methyl groups onto the furan ring can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas, methanol, and methyl iodide.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be introduced via a Friedel-Crafts alkylation reaction using benzyl alcohol and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: The fluoro, methoxy, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with different functional groups.
Scientific Research Applications
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methoxyfuran-2-yl)(phenyl)methanol
- (3-Fluoro-5-methylfuran-2-yl)(phenyl)methanol
- (4-Methoxy-5-methylfuran-2-yl)(phenyl)methanol
Uniqueness
(3-Fluoro-4-methoxy-5-methylfuran-2-yl)(phenyl)methanol is unique due to the specific combination of substituents on the furan ring, which can influence its chemical reactivity and biological activity. The presence of the fluoro group, in particular, can enhance its stability and alter its interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H13FO3 |
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Molecular Weight |
236.24 g/mol |
IUPAC Name |
(3-fluoro-4-methoxy-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO3/c1-8-12(16-2)10(14)13(17-8)11(15)9-6-4-3-5-7-9/h3-7,11,15H,1-2H3 |
InChI Key |
MASYUYNIVKCSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C(C2=CC=CC=C2)O)F)OC |
Origin of Product |
United States |
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